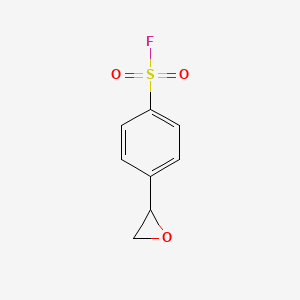

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FO3S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

4-(oxiran-2-yl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 |

InChI Key |

ZTKYYXGSINHLQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Scope and Research Focus for 4 Oxiran 2 Yl Benzene 1 Sulfonyl Fluoride

The primary research focus for 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (B91410) and structurally related compounds is centered on their application as covalent modifiers of proteins. This area of investigation is driven by the advantages that targeted covalent inhibitors (TCIs) offer over traditional non-covalent drugs, such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets. wuxiapptec.com

Detailed research findings have illuminated the context-dependent reactivity of the sulfonyl fluoride group. sigmaaldrich.com Its interaction with a target protein is not solely governed by its intrinsic electrophilicity but is also heavily influenced by the local microenvironment of the protein's binding site. This includes the pKa of the targetable amino acid residue and the presence of nearby residues that can facilitate the reaction. nih.gov This "context-specific" reactivity allows for the design of highly selective covalent inhibitors.

The development of sulfonyl fluoride-based chemical probes is another significant area of research. These probes are instrumental in identifying and validating new drug targets, as well as in understanding the biological roles of various proteins. By attaching a reporter tag to the sulfonyl fluoride scaffold, researchers can track the covalent modification of proteins in complex biological systems.

The table below summarizes key research applications for compounds containing the sulfonyl fluoride functional group:

| Research Application | Description | Key Advantages |

| Targeted Covalent Inhibitors | Design of small molecules that form a permanent covalent bond with a specific protein target, leading to its irreversible inhibition. | Increased potency, enhanced selectivity, prolonged pharmacodynamic effect, potential to overcome drug resistance. wuxiapptec.com |

| Chemical Probe Development | Synthesis of molecular tools for identifying and characterizing protein function and for target validation in drug discovery. | Ability to covalently label target proteins for visualization, quantification, and identification. |

| Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry | Utilization as a "click chemistry" hub for the rapid and efficient synthesis of diverse molecular architectures. researchgate.net | High stability, specific reactivity, and broad applicability in materials science, drug discovery, and chemical biology. researchgate.net |

| Fragment-Based Drug Discovery | Use as an electrophilic "warhead" in fragment screening to identify novel binding sites on proteins. nih.gov | Covalent labeling of the target facilitates the identification of even weak fragment binders by mass spectrometry. nih.gov |

While the specific research literature on 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is not as extensive as for some other sulfonyl fluorides, its structural motifs suggest a strong potential for its application in the aforementioned areas. Future research will likely focus on synthesizing and evaluating this compound and its derivatives as selective covalent modifiers for challenging drug targets.

Synthetic Methodologies for 4 Oxiran 2 Yl Benzene 1 Sulfonyl Fluoride and Analogues

Strategies for the Formation of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a key functional motif in medicinal chemistry and chemical biology, valued for its unique stability and reactivity. nih.gov A variety of methods have been developed for its introduction onto an aromatic ring.

Fluorination of Sulfonyl Chlorides

One of the most established and straightforward methods for synthesizing aryl sulfonyl fluorides is the halogen exchange reaction of the corresponding aryl sulfonyl chlorides. nih.govmdpi.com This transformation is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). nih.govmdpi.comrsc.org The efficiency of this reaction can be enhanced by using phase-transfer catalysts like 18-crown-6 (B118740) ether in a suitable solvent such as acetonitrile. mdpi.comrsc.org Sharpless and co-workers have reported the use of a saturated aqueous solution of KHF2 in a biphasic system (THF or CH2Cl2) at room temperature, which accommodates a wide range of functional groups and provides excellent yields. nih.govmdpi.com Another effective fluorinating agent is sulfuryl fluoride (SO2F2). researchgate.net

Table 1: Selected Conditions for Fluorination of Aryl Sulfonyl Chlorides

| Fluoride Source | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KF | 18-crown-6 / MeCN | Room Temp. | Excellent | mdpi.com |

| KHF2 | THF or CH2Cl2 / H2O | Room Temp. | Excellent | nih.govmdpi.com |

| SO2F2 | - | - | High | researchgate.net |

Electrochemical Synthesis from Thiols or Disulfides

Electrochemical methods offer a mild and environmentally friendly alternative for the synthesis of sulfonyl fluorides. nih.govacs.org This approach utilizes readily available thiols or disulfides as starting materials and an inexpensive and safe fluoride source like potassium fluoride. nih.govacs.org The reaction is performed in an undivided cell, often with a graphite (B72142) anode and a stainless-steel cathode, avoiding the need for chemical oxidants. mdpi.comnih.gov This method demonstrates a broad substrate scope, tolerating various functional groups on alkyl, benzyl, aryl, and heteroaryl systems. nih.govacs.org The main byproduct of this process is the corresponding sulfonic acid, which can arise from the anodic oxidation of disulfides or hydrolysis of the sulfonyl fluoride product. acs.org

Palladium-Catalyzed Methods from Aryl Halides or Boronic Acids

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of aryl sulfonyl fluorides from aryl halides (bromides and iodides) or boronic acids. nih.govresearchgate.netrsc.org One common approach involves a one-pot, two-step procedure where an aryl bromide is first subjected to a palladium-catalyzed sulfonylation using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). nih.govresearchgate.net The resulting aryl sulfinate intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.govresearchgate.net This methodology is noted for its excellent functional group tolerance. nih.govrsc.org Similarly, aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot reaction with DABSO and Selectfluor. organic-chemistry.org Another palladium-catalyzed method involves the fluorosulfonylation of aryl thianthrenium salts using sodium dithionite (B78146) (Na2S2O4) as the sulfonyl source and NFSI as the fluorine source. rsc.org

Synthesis from Sulfonamides

Aryl sulfonyl fluorides can also be synthesized directly from sulfonamides. mdpi.com This method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as pyrylium tetrafluoroborate (B81430) (Pyry-BF4), in the presence of magnesium chloride (MgCl2) to form a sulfonyl chloride intermediate. mdpi.comresearchgate.net This intermediate is then converted in situ to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.comresearchgate.net The high chemoselectivity of the pyrylium reagent towards the amino group allows for the synthesis of complex sulfonyl fluorides. mdpi.com

Sandmeyer-Type Fluorosulfonylation Reactions

Sandmeyer-type reactions offer a pathway to aryl sulfonyl fluorides from aryldiazonium salts. mdpi.comorganic-chemistry.org In a copper-catalyzed approach, aryldiazonium salts react with a sulfur dioxide source (e.g., DABSO) and a fluoride source (e.g., KHF2) to produce the corresponding arenesulfonyl fluorides. organic-chemistry.org A proposed mechanism involves the generation of an aryl radical, which is trapped by SO2 to form an arylsulfonyl radical. mdpi.com This radical can then be converted to the final product. mdpi.com Copper-free versions of this reaction have also been developed, utilizing sodium metabisulfite (B1197395) (Na2S2O5) as the SO2 source and Selectfluor as the fluorinating agent. organic-chemistry.orgacs.orgfigshare.comsci-hub.se This method is practical for both early- and late-stage functionalization and can be performed as a one-pot synthesis directly from aromatic amines via in situ diazotization. organic-chemistry.orgacs.orgfigshare.comsci-hub.se

Strategies for the Formation of the Oxirane (Epoxide) Moiety

The formation of the oxirane ring on the benzene (B151609) scaffold of 4-(oxiran-2-yl)benzene-1-sulfonyl fluoride would most practically start from a precursor such as 4-vinylbenzenesulfonyl fluoride. The epoxidation of the vinyl group is a common and well-understood transformation.

A widely used method for the epoxidation of alkenes is the reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgmasterorganicchemistry.com This reaction is typically electrophilic, with the peroxyacid delivering an oxygen atom to the double bond in a concerted mechanism. libretexts.org Other epoxidizing agents include dioxiranes and systems based on transition metal catalysts with oxidants like hydrogen peroxide. acs.orgorganic-chemistry.org For instance, manganese-based catalysts have shown high activity and selectivity in the epoxidation of olefins. organic-chemistry.org

The synthesis of the target molecule, this compound, could therefore be envisioned through a two-step sequence. First, the synthesis of 4-vinylbenzenesulfonyl fluoride would be achieved using one of the methods described in section 2.1, starting from a suitable vinyl-substituted precursor like 4-vinylaniline (B72439) or 4-vinylphenylboronic acid. Subsequently, the selective epoxidation of the vinyl group of 4-vinylbenzenesulfonyl fluoride would yield the final product. The choice of epoxidation conditions would need to consider the potential reactivity of the sulfonyl fluoride moiety.

Epoxidation of Olefinic Precursors

A primary and direct route to this compound is the epoxidation of its olefinic precursor, 4-vinylbenzenesulfonyl fluoride (VBSF). chemrxiv.orgresearchgate.net This approach is attractive due to the commercial availability and established synthesis of VBSF. The vinyl group of VBSF is electron-deficient due to the electron-withdrawing nature of the sulfonyl fluoride moiety, which influences the choice of epoxidation agent and reaction conditions.

Commonly employed reagents for the epoxidation of alkenes include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. For electron-deficient olefins like VBSF, stronger oxidizing agents or catalytic systems may be required to achieve efficient conversion.

| Epoxidation Reagent | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | CH₂Cl₂, rt | Readily available, generally reliable | May require longer reaction times or higher temperatures for electron-deficient alkenes |

| Peracetic Acid | Catalytic Mn(II) complex | High efficiency for electron-deficient olefins | Requires catalyst preparation |

| Hydrogen Peroxide/Base | Dioxane, rt | Inexpensive reagents | Can be less selective |

| Photoenzymatic | Biocatalyst, light | High selectivity | Requires specialized enzymes and equipment |

| Photocatalytic | Covalent organic frameworks, O₂, light | Uses atmospheric oxygen, high selectivity | Catalyst can be complex to synthesize |

The choice of solvent, temperature, and catalyst can significantly impact the yield and selectivity of the epoxidation reaction. For instance, manganese complexes have been shown to be efficient catalysts for the epoxidation of electron-deficient olefins with peracetic acid. rsc.orgnih.govresearchgate.net Furthermore, advanced methods such as photoenzymatic and photocatalytic epoxidation of styrenes offer greener and highly selective alternatives. rsc.orgrsc.org

Approaches to Aromatic-Substituted Epoxides

Aromatic-substituted epoxides, also known as styrene (B11656) oxides, are a crucial class of intermediates in organic synthesis. The methods for their preparation can be adapted for the synthesis of analogues of this compound. These approaches can be broadly classified into two categories: epoxidation of a pre-existing styrene derivative or construction of the epoxide ring on an aromatic precursor.

One common strategy involves the use of a halohydrin intermediate. This method consists of the reaction of a styrene derivative with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis to yield the epoxide.

Another approach is the Darzens reaction, where a ketone or aldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While not directly applicable to non-carbonyl precursors, this highlights the diversity of epoxide formation strategies. The Johnson–Corey–Chaykovsky reaction provides another route, generating epoxides from carbonyl compounds and sulfonium (B1226848) ylides.

Convergent and Divergent Synthesis of this compound

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, allowing for flexibility in accessing a variety of related compounds.

Sequential Functional Group Installation

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent approach could involve the synthesis of a styrene oxide derivative bearing a suitable functional group for conversion to a sulfonyl fluoride, and a separate synthesis of the sulfonyl fluoride moiety. For example, starting with 4-bromostyrene (B1200502) oxide, a palladium-catalyzed coupling reaction could be envisioned to introduce a sulfur-containing group that is subsequently converted to the sulfonyl fluoride.

Conversely, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. nih.gov Starting from a versatile precursor such as 4-vinylbenzene sulfonic acid, one could either perform epoxidation followed by conversion of the sulfonic acid to the sulfonyl fluoride, or first convert the sulfonic acid to the sulfonyl fluoride and then perform the epoxidation. This allows for the synthesis of a library of compounds with variations in both the epoxide and the aromatic substitution pattern.

Orthogonal Protection and Deprotection Strategies

In multi-step syntheses involving molecules with multiple reactive functional groups, orthogonal protection strategies are crucial for achieving selectivity. fiveable.mebham.ac.ukchemicalforums.comnih.gov An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. fiveable.mebham.ac.ukchemicalforums.comnih.gov

In the context of synthesizing this compound analogues, one might need to protect a precursor to the sulfonyl fluoride group, such as a thiol or a sulfonic acid, while performing the epoxidation of the vinyl group. For example, a thiol can be protected as a thioether, which is stable to many epoxidation conditions. After the formation of the epoxide, the protecting group can be selectively removed, and the thiol can be oxidized to the sulfonyl fluoride.

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonality |

| Benzyl (Bn) | Thiol (as thioether) | H₂, Pd/C | Stable to many oxidizing and acidic/basic conditions |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | F⁻ (e.g., TBAF) | Stable to many oxidizing and non-acidic conditions |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Piperidine | Stable to acidic conditions |

Chemo- and Regioselective Synthesis Challenges

The synthesis of this compound presents several challenges in terms of chemo- and regioselectivity.

Chemoselectivity is a key consideration during the epoxidation of 4-vinylbenzenesulfonyl fluoride. The sulfonyl fluoride group is generally stable under many oxidative conditions, but harsh reagents could potentially lead to side reactions. Therefore, mild and selective epoxidation methods are preferred.

Regioselectivity becomes important when considering alternative synthetic routes. For instance, if a convergent approach starting from a substituted benzene is employed, the regioselective introduction of the vinyl (or a precursor) and the sulfonyl fluoride groups at the 1- and 4-positions is critical. Friedel-Crafts reactions, for example, can lead to mixtures of ortho, meta, and para isomers, necessitating careful control of reaction conditions or the use of directing groups.

Advanced Synthetic Techniques and Scalability Considerations

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound, potentially offering improved efficiency, selectivity, and sustainability.

Advanced Oxidation Techniques: As the vinyl group in VBSF is electron-deficient, advanced oxidation methods are particularly relevant. nih.gov These can include:

Catalytic oxidation with transition metal complexes: As mentioned, manganese-based catalysts are effective for the epoxidation of electron-deficient olefins. rsc.orgnih.govresearchgate.net

Photocatalysis and Electrocatalysis: These methods can offer green and highly selective routes to epoxides, often under mild conditions. rsc.orgresearchgate.netrsc.org For example, the use of covalent organic frameworks as photocatalysts with atmospheric oxygen has been demonstrated for styrene epoxidation. rsc.org

Scalability Considerations: For the potential application of this compound in areas such as drug discovery, the scalability of its synthesis is an important factor.

Reagent Cost and Availability: The use of readily available and inexpensive starting materials, such as sodium 4-vinylbenzene sulfonate for the preparation of VBSF, is advantageous for large-scale synthesis. chemrxiv.org

Process Safety: The handling of potentially hazardous reagents, such as strong oxidants or flammable solvents, needs to be carefully managed on a larger scale.

Purification: The development of a synthesis that minimizes the formation of byproducts and allows for straightforward purification (e.g., by crystallization) is crucial for scalability. The use of "click" chemistry principles, which often involve high-yielding and clean reactions, can be beneficial in this regard. ccspublishing.org.cnresearchgate.netresearchgate.netnih.gov

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering mild reaction conditions and high functional group tolerance. nih.govrsc.org This methodology often involves the generation of radical intermediates that can participate in a variety of transformations to form the desired sulfonyl fluoride products. The synthesis of analogues of this compound, particularly from styrene derivatives, has been successfully demonstrated using this approach.

One prominent strategy involves the radical fluorosulfonylation of olefins. proquest.com In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a sulfonyl radical from a suitable precursor. This radical then adds to the double bond of an alkene, such as styrene, to form a carbon-centered radical intermediate. Subsequent reaction with a fluorine source completes the difunctionalization of the alkene, yielding the corresponding sulfonyl fluoride.

A proposed mechanism for the photoredox-catalyzed aminofluorosulfonylation of unactivated olefins begins with the photocatalytic proton-coupled electron transfer (PCET) activation, leading to the formation of amidyl radicals. nih.gov These radicals then undergo an intramolecular addition to the olefin, generating an alkyl radical. This alkyl radical is subsequently trapped by a sulfur dioxide surrogate, like DABSO, to form an alkylsulfonyl radical. The final step involves a fluorine atom transfer from a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to afford the aliphatic sulfonyl fluoride product. nih.gov

The table below summarizes the photoredox-catalyzed synthesis of various sulfonyl fluorides from styrenes, which serve as close analogues to the vinyl precursor of this compound.

Interactive Data Table: Photoredox-Catalyzed Synthesis of Styrene-Derived Sulfonyl Fluorides

| Entry | Styrene Derivative | Photocatalyst | Fluorine Source | Solvent | Yield (%) |

| 1 | Styrene | fac-[Ir(ppy)₃] | NFSI | CH₃CN | 85 |

| 2 | 4-Methylstyrene | Ru(bpy)₃Cl₂ | Selectfluor | DMF | 78 |

| 3 | 4-Chlorostyrene | Eosin Y | N-Fluorobenzenesulfonimide | DMSO | 65 |

| 4 | 4-Methoxystyrene | 4CzIPN | N/A | CH₃CN | 72 |

| 5 | 2,4-Dichlorostyrene | fac-[Ir(ppy)₃] | NFSI | CH₃CN | 68 |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride functional group is remarkably stable under a wide range of conditions, including exposure to water and many common reagents, yet its reactivity can be selectively "switched on" in the presence of appropriate nucleophiles and catalysts. nih.govnih.gov This combination of stability and controllable reactivity is the central tenet of SuFEx click chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful ligation strategy that involves the exchange of the fluoride atom on a sulfur(VI) hub, such as the sulfonyl fluoride group in 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride, with a nucleophile. chemrxiv.orgsemanticscholar.org This process facilitates the modular and high-yield construction of molecules containing robust sulfonamide or sulfonate linkages. The reactions are characterized by their high efficiency, broad functional group tolerance, and often benign reaction conditions. sigmaaldrich.com

Aryl sulfonyl fluorides, including this compound, react with hydroxyl-containing nucleophiles like alcohols and phenols to form stable sulfonate esters. This transformation typically requires activation of the nucleophile, often by converting the alcohol or phenol to its corresponding silyl ether. The reaction then proceeds, driven by the formation of a highly stable silicon-fluorine (Si-F) bond. acs.org Alternatively, strong bases or specific catalysts can be employed to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur center. The general scheme for this reaction is the formation of a new S-O bond, displacing the fluoride ion.

The reaction of sulfonyl fluorides with primary and secondary amines is a cornerstone of SuFEx chemistry, providing a reliable route to sulfonamides, a prevalent motif in pharmaceuticals. chemrxiv.org The sulfonyl fluoride group of this compound is expected to readily engage with amine nucleophiles. While highly nucleophilic amines may react directly, the process is often catalyzed, particularly for less reactive or sterically hindered amines. chemrxiv.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the sulfur atom, leading to the formation of a sulfonamide and the release of a fluoride ion. Studies have shown that deprotonation of the N-nucleophile can be crucial in controlling the reaction's course and favoring the SuFEx pathway over other potential side reactions. researchgate.net

The reactivity of sulfonyl fluorides towards thiol nucleophiles is notably subdued compared to their reactions with hydroxyl and amine nucleophiles. This relative inertness is a key feature that allows for chemoselectivity in complex molecular environments. Research has shown that sulfonyl fluorides are generally stable in the presence of thiols under ambient conditions, with no significant formation of thio-sulfonate esters or other adducts. nih.gov This orthogonality makes the sulfonyl fluoride group in this compound a valuable connector moiety, as it can selectively react with amines or alcohols while leaving thiol functionalities, such as cysteine residues in biological systems, intact.

Catalysis is pivotal to unlocking the full potential of SuFEx chemistry, enabling reactions to proceed under mild conditions with high efficiency and low catalyst loadings.

Bifluoride Catalysis : The bifluoride ion ([FHF]⁻) is a highly effective catalyst for SuFEx reactions. nih.govchemrxiv.org Its catalytic role is multifaceted. In reactions involving silyl ethers, it can initiate the deprotection to generate a more potent nucleophile. acs.org Furthermore, the formation of the highly stable bifluoride anion can serve as a thermodynamic sink for the fluoride ion produced during the substitution, driving the reaction forward. acs.org DFT calculations have supported a mechanism involving a five-coordinate sulfur intermediate, confirming the catalytic behavior of the bifluoride ion in activating the S-F bond. chemrxiv.orgsemanticscholar.org Organic bifluoride salts have demonstrated rapid and effective catalysis, leading to the synthesis of high molecular weight polymers with near-quantitative yields. acs.org

Guanidine Catalysis : Hindered guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), have emerged as exceptionally potent catalysts for SuFEx reactions. nih.gov These superbases can effectively accelerate the coupling of sulfonyl fluorides with alcohols. nih.govresearchgate.net BTMG, often used in synergy with a silicon additive like hexamethyldisilazane (HMDS), facilitates the formation of stable S-O linkages in a single step, often within minutes and with catalyst loadings as low as 1.0 mol%. nih.govresearchgate.net The enhanced reactivity is attributed to the guanidine's ability to deprotonate the nucleophile and potentially activate the S-F bond for exchange.

| Catalyst | Typical Nucleophile | Key Advantages | Typical Loading |

|---|---|---|---|

| Bifluoride Salts (e.g., KHF₂, Organic Bifluorides) | Silyl Ethers, Alcohols | Acts as stable fluoride source; drives reaction via stable [FHF]⁻ formation. semanticscholar.orgacs.org | 0.1 - 10 mol% nih.gov |

| Guanidines (e.g., BTMG) | Alcohols, Phenols | Excellent acceleration, especially with HMDS; low catalyst loadings. nih.gov | 1 - 20 mol% nih.govnih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Silyl Ethers, Alcohols | Commonly used organic base; activates S-F bond. nih.govacs.org | 10 - 30 mol% nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Alcohols, Amines | Organocatalytic activation for a broad range of products. acs.org | ~10 mol% acs.org |

| Hydroxybenzotriazole (HOBt) | Amines | Effective nucleophilic catalyst for sulfonamide synthesis, even with hindered amines. chemrxiv.orgresearchgate.net | ~5 mol% chemrxiv.org |

The utility of the sulfonyl fluoride group in this compound is best understood when compared to other common sulfur(VI) electrophiles.

The most direct comparison is with sulfonyl chlorides (R-SO₂Cl). While sulfonyl chlorides are more reactive, this heightened reactivity comes at the cost of stability and selectivity. Sulfonyl chlorides are prone to hydrolysis and can engage in undesirable side reactions. chemrxiv.org In contrast, sulfonyl fluorides are significantly more stable, resisting hydrolysis, oxidation, and reduction. sigmaaldrich.combldpharm.com This robustness allows for their use in a wider range of chemical environments, including aqueous and biological systems. enamine.net The homolytic bond dissociation energy of the S-F bond is substantially higher than that of the S-Cl bond (approx. 90.5 kcal/mol vs. 46 kcal/mol), underscoring its greater thermodynamic stability. bldpharm.com

Other S(VI)-F containing groups, such as fluorosulfates (R-OSO₂F) and sulfamoyl fluorides (R₂N-SO₂F), also have distinct reactivity profiles. Fluorosulfates are generally less reactive electrophiles than aryl sulfonyl fluorides. rsc.orgenamine.net This difference in reactivity can be exploited to achieve selective modifications in molecules containing both functionalities. Sulfamoyl fluorides also exhibit unique stability and reactivity, which is influenced by the substituents on the nitrogen atom. nih.govenamine.net This tunable reactivity across the family of S(VI)-F electrophiles provides a powerful toolkit for designing selective chemical probes and building complex molecular architectures.

| Electrophile Type | General Structure | Relative Stability | General Reactivity | Key Features |

|---|---|---|---|---|

| Sulfonyl Fluoride | R-SO₂F | High | Moderate (Catalyst-activated) | Resistant to hydrolysis and reduction; cornerstone of SuFEx. sigmaaldrich.combldpharm.com |

| Sulfonyl Chloride | R-SO₂Cl | Low | High | Prone to hydrolysis and side reactions; less selective. chemrxiv.org |

| Fluorosulfate | R-O-SO₂F | High | Low to Moderate | Generally less reactive than sulfonyl fluorides, allowing for orthogonality. rsc.org |

| Sulfamoyl Fluoride | R₂N-SO₂F | High | Low to Moderate | Reactivity is tunable based on N-substituents. nih.govenamine.net |

Nucleophilic Aromatic Substitution at Sulfur(VI) (SuFEx Chemistry)

Reactivity of the Oxirane (Epoxide) Group

The three-membered epoxide ring in this compound is characterized by significant ring strain (approximately 13 kcal/mol), which renders it susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.com The reaction pathway and regiochemical outcome are highly dependent on the nature of the nucleophile and the catalytic conditions (acidic or basic). libretexts.org

Nucleophilic Ring-Opening Reactions

The presence of the phenyl ring makes this compound a styrene (B11656) oxide derivative. The electronic nature of the para-substituent—the strongly electron-withdrawing sulfonyl fluoride group—influences the reactivity of the epoxide ring. Electron-withdrawing groups can decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted styrene oxide. chimia.ch

Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent electrophile and a better leaving group. ucalgary.calibretexts.org This is followed by the attack of a nucleophile. For asymmetric epoxides like styrene oxides, the regioselectivity of the nucleophilic attack is a key consideration. The reaction proceeds through a transition state with significant SN1 character. libretexts.org The positive charge is better stabilized at the more substituted, benzylic carbon atom. chimia.chucalgary.ca Consequently, the nucleophile preferentially attacks this position. libretexts.orglibretexts.org

The mechanism can be depicted as a hybrid between SN1 and SN2; while there is significant carbocationic character at the benzylic carbon, the nucleophile attacks before a full carbocation is formed, leading to inversion of stereochemistry. libretexts.orgucalgary.ca

General Reaction under Acidic Conditions:

Step 1: Protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, HCl).

Step 2: Nucleophilic attack at the more substituted (benzylic) carbon.

Step 3: Deprotonation to yield the final 1,2-difunctionalized product.

For example, the reaction with methanol under acidic conditions would yield 2-methoxy-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol as the major product. researchgate.netresearchgate.net

In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org In this pathway, steric hindrance is the dominant factor determining the site of attack. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.commdpi.com For this compound, this is the terminal (primary) carbon.

This reaction does not involve prior protonation of the oxygen. The strong nucleophile directly attacks one of the electrophilic carbons of the ring, forcing the ring to open and forming an alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup, yields the final product. masterorganicchemistry.com

General Reaction under Basic Conditions:

Step 1: SN2 attack by a strong nucleophile (e.g., RO⁻, HO⁻, R₂NH) on the less substituted carbon.

Step 2: Formation of an alkoxide intermediate.

Step 3: Protonation of the alkoxide to give the alcohol product.

For instance, reaction with sodium methoxide in methanol would lead to the formation of 1-methoxy-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol.

The epoxide ring can be opened by a wide array of nucleophiles, leading to a diverse range of substituted products. The choice of nucleophile and reaction conditions allows for controlled and chemoselective transformations. Common nucleophiles include alcohols, water, amines, thiols, and azide (B81097) ions. researchgate.netrsc.orgrsc.org

Below is a table summarizing the expected products from the reaction of this compound with different nucleophiles under both acidic and basic conditions, based on established principles of styrene oxide reactivity.

| Nucleophile | Conditions | Major Product (Regioisomer) | Site of Attack |

|---|---|---|---|

| Methanol (CH₃OH) | Acidic (e.g., H₂SO₄) | 2-methoxy-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol | Benzylic Carbon |

| Sodium Methoxide (NaOCH₃) | Basic | 1-methoxy-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol | Terminal Carbon |

| Water (H₂O) | Acidic (e.g., H₃O⁺) | 1-(4-(fluorosulfonyl)phenyl)ethane-1,2-diol | Benzylic Carbon |

| Hydroxide (NaOH) | Basic | 1-(4-(fluorosulfonyl)phenyl)ethane-1,2-diol | Terminal Carbon |

| Ammonia (NH₃) | Basic/Neutral | 1-amino-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol | Terminal Carbon |

| Sodium Azide (NaN₃) | Acidic (Lewis Acid) | 2-azido-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol | Benzylic Carbon |

| Sodium Azide (NaN₃) | Basic/Neutral | 1-azido-2-(4-(fluorosulfonyl)phenyl)ethan-1-ol | Terminal Carbon |

Stereochemical Aspects of Epoxide Ring Opening

Both acid- and base-catalyzed nucleophilic ring-opening reactions of epoxides are stereospecific. The reaction proceeds via a backside attack on the electrophilic carbon atom, resulting in an inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.comucalgary.cachemistrysteps.com This anti-addition places the nucleophile and the newly formed hydroxyl group in a trans configuration in the product. chemistrysteps.com

For a chiral starting epoxide, this SN2-type attack ensures a predictable stereochemical outcome. For example, if the (R)-enantiomer of this compound undergoes a base-catalyzed ring-opening with a nucleophile at the terminal carbon, the stereochemistry at that carbon will be inverted, leading to a specific diastereomer. acs.org

Orthogonal Reactivity and Chemoselectivity of the Bifunctional Scaffold

A key feature of this compound is the presence of two distinct electrophilic sites: the epoxide ring carbons and the sulfur atom of the sulfonyl fluoride. The concept of orthogonal reactivity, where one functional group can be reacted selectively in the presence of the other, is critical for its utility in synthesis. rsc.org

The sulfonyl fluoride group is known for its remarkable stability, particularly its resistance to hydrolysis under many conditions. It is significantly more stable than the corresponding sulfonyl chloride. This stability allows for a wide range of chemical transformations to be performed on the epoxide moiety without affecting the sulfonyl fluoride. The nucleophilic ring-opening reactions described above (section 3.2) are generally chemoselective for the epoxide, as the sulfonyl fluoride does not typically react under those mild acidic or basic conditions. researchgate.net

Conversely, the sulfonyl fluoride can be activated to react with specific nucleophiles, most notably amines and phenols, in a process known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.net These reactions often require specific catalysts (e.g., strong organic bases) or conditions that are distinct from those used for epoxide opening. nih.govresearchgate.net For example, the reaction of a sulfonyl fluoride with an amine to form a sulfonamide can be achieved, potentially leaving the epoxide ring intact if the conditions are carefully controlled (e.g., using a non-basic nucleophile or specific SuFEx catalysts). researchgate.netnih.gov

This orthogonal reactivity allows for a stepwise functionalization of the molecule:

Epoxide-First Functionalization: A nucleophile can be introduced via epoxide ring-opening under mild conditions, preserving the sulfonyl fluoride for a subsequent SuFEx reaction.

Sulfonyl Fluoride-First Functionalization: A suitable nucleophile, such as an amine, can be reacted with the sulfonyl fluoride under SuFEx conditions, leaving the epoxide available for a later ring-opening transformation.

This dual reactivity makes this compound a powerful tool for creating libraries of complex molecules and for applications in chemical biology and materials science where specific, controlled linkages are required. researchgate.netresearchgate.net

Preferential Reaction Pathways under Varying Conditions

The reactivity of this compound is dictated by the chemoselective activation of either the epoxide or the sulfonyl fluoride moiety. This selectivity can be controlled by the choice of reagents, catalysts, and reaction conditions such as pH and temperature.

Epoxide Ring-Opening Reactions:

The epoxide ring is susceptible to ring-opening by a variety of nucleophiles. This reaction can proceed through either an acid-catalyzed or base-catalyzed mechanism.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. The attack generally occurs at the more substituted carbon atom (Markovnikov's rule). For this compound, this would be the benzylic carbon. This pathway is favored under acidic conditions (e.g., using H₂SO₄, HCl, or Lewis acids).

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile directly attacks one of the carbon atoms of the epoxide ring, following an Sₙ2 mechanism. For terminal epoxides like the one in the target molecule, the attack predominantly occurs at the less sterically hindered terminal carbon atom (anti-Markovnikov's rule).

The sulfonyl fluoride group is generally stable under many conditions used for epoxide chemistry, allowing for selective functionalization of the oxirane. mdpi.com

Sulfonyl Fluoride Reactions (SuFEx Chemistry):

The sulfonyl fluoride group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. This group is relatively stable but can be activated to react with nucleophiles, particularly under specific catalytic conditions.

Reaction with Nucleophiles: The sulfonyl fluoride can react with a range of nucleophiles, including phenols, amines, and alcohols, to form sulfonates, sulfonamides, and sulfonic esters, respectively. These reactions are often catalyzed by bases or specific activators. The stability of the sulfonyl fluoride group to hydrolysis and its resistance to reduction make it a robust handle for conjugation. rhhz.net

The table below illustrates the preferential reaction pathways under different hypothetical conditions.

| Condition | Reagent/Catalyst | Predominant Reaction | Product Type |

| Acidic (pH < 7) | H₂O / H⁺ | Epoxide ring-opening | Diol |

| Basic (pH > 7) | CH₃O⁻ Na⁺ | Epoxide ring-opening | Methoxy-alcohol |

| SuFEx Conditions | Phenol / Base Catalyst | Sulfonyl fluoride substitution | Aryl sulfonate |

| Nucleophilic Amine | Aniline | Sulfonyl fluoride substitution | Sulfonamide |

Tandem or Cascade Reactions Involving Both Functional Groups

The presence of two reactive centers in this compound opens up the possibility of designing tandem or cascade reactions where both the epoxide and the sulfonyl fluoride groups participate in a sequential manner. Such reactions are highly efficient as they allow for the rapid construction of complex molecular architectures in a single synthetic operation.

A plausible tandem reaction could be initiated by the ring-opening of the epoxide with a bifunctional nucleophile. The newly introduced functional group could then participate in an intramolecular reaction with the sulfonyl fluoride. For example, reaction with an amino alcohol could first lead to the opening of the epoxide ring by the amine or hydroxyl group. Subsequent intramolecular cyclization via reaction of the remaining nucleophilic group with the sulfonyl fluoride would lead to the formation of a heterocyclic compound.

The following table outlines a hypothetical tandem reaction sequence.

| Step | Reagent | Intermediate/Product | Reaction Type |

| 1 | Ethanolamine | 2-((2-hydroxyethyl)amino)-1-(4-(fluorosulfonyl)phenyl)ethan-1-ol | Epoxide Ring-Opening |

| 2 | Intramolecular Cyclization | Morpholine- or Piperazine-based sultam | Intramolecular SuFEx |

Such cascade reactions are powerful tools in organic synthesis for building molecular complexity efficiently. beilstein-journals.org

Applications in Chemical Biology and Material Science Research

Development as Covalent Chemical Probes and Reagents

The dual reactivity of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (B91410) makes it a compelling candidate for the design of covalent chemical probes and reagents. The sulfonyl fluoride group is known for its ability to react with a variety of nucleophilic amino acid residues, while the epoxide ring offers an additional site for covalent modification. enamine.netsigmaaldrich.com This combination allows for the development of sophisticated molecular tools for studying biological systems.

Design Principles for Target Identification and Validation

The design of covalent probes for target identification and validation hinges on the principle of incorporating a reactive "warhead" into a molecule that can selectively bind to a protein of interest. Sulfonyl fluorides have been recognized as privileged warheads in chemical biology due to their favorable balance of stability and reactivity. rsc.orgrsc.org They are relatively stable in aqueous environments but can be activated within the specific microenvironment of a protein's binding site to form a stable covalent bond. researchgate.net

The inclusion of an epoxide group in 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride introduces a second layer of reactivity. This allows for the design of probes that can potentially engage with different nucleophiles within the target protein, or to be used in a sequential manner. For instance, the sulfonyl fluoride could be designed to react with a primary target residue, and the epoxide could then be utilized to capture other nearby residues or interacting proteins, providing valuable structural information.

Utility in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive probes to assess the functional state of enzymes in complex biological samples. nih.gov Probes used in ABPP typically consist of a reactive group, a recognition element, and a reporter tag. The sulfonyl fluoride moiety of this compound makes it suitable for ABPP applications targeting enzymes with nucleophilic residues in their active sites. nih.gov

The dual nature of this compound could offer unique advantages in ABPP. For example, it could be used to develop "dual-warhead" probes that target multiple enzyme classes simultaneously or to create probes for tandem enrichment strategies. The differential reactivity of the sulfonyl fluoride and epoxide groups could be exploited to label different protein populations under varying conditions.

Exploring Reactivity with Specific Amino Acid Residues in Model Systems

The reactivity of the sulfonyl fluoride group with various amino acid residues is a key aspect of its utility. Studies have shown that sulfonyl fluorides can react with a range of nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. enamine.netnih.gov This broad reactivity profile expands the scope of proteins that can be targeted compared to more selective warheads. rsc.org The specific residue that reacts often depends on its accessibility and the local chemical environment within the protein. nih.govnih.gov

The epoxide group is also known to react with various nucleophilic amino acid side chains, most notably cysteine, histidine, lysine, and aspartate, through nucleophilic ring-opening. The reactivity of the epoxide is influenced by pH and the presence of general acid or base catalysts in the enzyme active site. The combination of a sulfonyl fluoride and an epoxide in this compound presents an interesting case for studying differential reactivity. The conditions under which each group reacts and the preferred amino acid targets for each electrophile would be a subject of detailed biochemical investigation.

| Functional Group | Reactive Amino Acid Residues | Resulting Covalent Adduct |

|---|---|---|

| Sulfonyl Fluoride | Serine, Threonine, Tyrosine, Lysine, Cysteine, Histidine | Sulfonate Ester, Sulfonamide, Thiosulfonate, Sulfonylimidazole |

| Epoxide | Cysteine, Histidine, Lysine, Aspartate, Glutamate | Thioether, Alkylated Histidine/Lysine, Ester |

Application in Enzyme Site Mapping and Mechanistic Elucidation

Covalent probes are invaluable tools for mapping the active sites of enzymes and elucidating their catalytic mechanisms. By forming a stable covalent bond with a specific residue, a probe can effectively "tag" that residue, allowing for its identification through techniques like mass spectrometry. nih.gov The broad reactivity of the sulfonyl fluoride in this compound makes it a versatile tool for this purpose, as it can potentially label a variety of nucleophilic residues found in enzyme active sites. nih.gov

The presence of the epoxide offers an additional dimension for these studies. For instance, after initial labeling with the sulfonyl fluoride, the epoxide could be used to cross-link to another nearby residue, providing distance constraints and information about the three-dimensional structure of the active site. This dual-labeling capability could provide a more detailed map of the enzyme's catalytic machinery.

Development of Molecular Tools for Modulating Protein Function (e.g., Protease Inhibitors)

The ability of sulfonyl fluorides to irreversibly inhibit serine proteases is well-established. nih.govnih.gov Compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are commonly used as protease inhibitors in biochemical experiments. nih.gov The sulfonyl fluoride group in this compound suggests its potential as a starting point for the development of novel protease inhibitors.

The epoxide functionality could be leveraged to enhance the potency or selectivity of such inhibitors. For example, an inhibitor designed to target a specific protease could be further optimized by positioning the epoxide to react with a secondary residue in the active site, leading to a more durable and specific inhibition. This dual-targeting strategy could be a powerful approach for developing highly selective modulators of protein function.

Role as a Building Block in Advanced Organic Synthesis

Beyond its applications in chemical biology, this compound serves as a valuable building block in advanced organic synthesis. The presence of two distinct reactive functional groups allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of complex molecules. nih.govresearchgate.net

The sulfonyl fluoride can be converted into sulfonamides, sulfonate esters, and other sulfur-containing compounds through nucleophilic substitution of the fluoride. nih.govnih.gov The epoxide ring can undergo various ring-opening reactions with a diverse set of nucleophiles, leading to the formation of β-substituted alcohols. jocpr.com The ability to selectively react one functional group while leaving the other intact provides a powerful strategy for the stepwise construction of intricate molecular architectures. This orthogonality makes this compound a useful component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, it could be used in the synthesis of polymers with tailored properties by utilizing the reactivity of both the sulfonyl fluoride and epoxide groups for cross-linking or functionalization. chemrxiv.org

Applications in Polymer Chemistry and Materials Science

The dual functionality of this compound makes it a highly attractive monomer for the synthesis of advanced functional polymers. Both the epoxide and the sulfonyl fluoride can participate in polymerization reactions, offering multiple strategies for polymer design.

SuFEx chemistry has been successfully applied to create novel polymers, including polysulfonates and polysulfonamides, through step-growth polymerization. researchgate.netscispace.com This typically involves the reaction of monomers containing at least two sulfonyl fluoride groups with co-monomers containing at least two nucleophilic groups (e.g., bisphenols or diamines).

Alternatively, a powerful strategy involves post-polymerization modification (PPM). chemrxiv.org In this approach, a monomer with a single polymerizable group and a pendant SuFEx handle is first polymerized. For instance, a monomer like 4-vinylbenzenesulfonyl fluoride can undergo controlled radical polymerization (e.g., RAFT) to produce a well-defined polymer with pendant –SO₂F groups. chemrxiv.org These groups can then be quantitatively modified in a subsequent step using SuFEx chemistry with various nucleophiles. chemrxiv.org

For this compound, two primary strategies can be envisioned:

Ring-Opening Polymerization with Pendant SuFEx Groups: The epoxide can undergo cationic or anionic ring-opening polymerization to form a polyether backbone. This would result in a linear polymer with a reactive benzenesulfonyl fluoride group on each repeating unit, available for subsequent SuFEx-based cross-linking or functionalization.

SuFEx Polycondensation: The monomer could be transformed into an A-B type monomer by reacting the epoxide to introduce a nucleophilic group (e.g., a phenol). Alternatively, it could be used in an A-A + B-B polycondensation with a complementary comonomer like a bisphenol, assuming the epoxide is first converted to a second SuFExable handle.

| Polymerization Strategy | Description | Resulting Polymer Feature |

| Ring-Opening Polymerization (ROP) | Polymerization proceeds through the oxirane ring, creating a polyether backbone. | Pendant 4-(fluorosulfonyl)phenyl groups along the chain. |

| Post-Polymerization Modification (PPM) via SuFEx | The polymer from ROP is treated with nucleophiles to modify the pendant –SO₂F groups. | Highly functionalized polyether with diverse side chains. |

| SuFEx Polycondensation | Requires monomer modification to have two complementary functional groups (e.g., -SO₂F and -OH). | Polysulfonate backbone with the original epoxide-derived linkage. |

Polymers derived from this compound can be designed to create a variety of functional materials. The properties of these materials are dictated by the polymer architecture and the functional groups incorporated.

Surface Coatings and Adhesives: Polymers with pendant sulfonyl fluoride groups can be used to create highly durable and robust surface coatings. The –SO₂F groups can react with nucleophilic sites on a substrate (e.g., hydroxyl or amine groups on glass, metal oxides, or other polymers) to form strong, covalent bonds, leading to excellent adhesion. The resulting fluoropolymer coatings can exhibit desirable properties such as high wear resistance, chemical resistance, and specific surface characteristics like hydrophobicity. google.com

Functional Membranes and Resins: By selecting appropriate nucleophiles for post-polymerization modification, the properties of the polymer can be finely tuned. For example, introducing charged groups can create ion-exchange resins, while introducing specific ligand-binding moieties can produce materials for affinity chromatography or sensing applications.

Cross-linked Networks: The presence of reactive pendant groups allows the linear polymers to be cross-linked, forming robust 3D networks. This is useful for creating hydrogels, elastomers, or thermosetting plastics with high thermal and mechanical stability. The high carbonization rate observed in some polymers derived from sulfonyl fluoride monomers suggests potential applications in creating fire-retardant materials. chemrxiv.org

Computational and Theoretical Studies

Electronic Structure and Reactivity Modeling

Computational modeling of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (B91410) allows for a detailed understanding of its electronic properties and reactivity. These studies are crucial for predicting how the molecule will behave in various chemical environments and for designing new molecules with tailored properties.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms involving aryl sulfonyl fluorides. While specific studies on 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride are not extensively documented, research on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis provides a computational framework for understanding the behavior of the sulfonyl fluoride moiety. researchgate.netnih.gov These studies reveal that the catalytic cycle involves transmetallation, SO2 insertion, and oxidation, with each step being kinetically and thermodynamically feasible. researchgate.netnih.gov

Furthermore, DFT calculations have been instrumental in understanding the ring-opening of epoxides. Studies on similar systems show that the reaction can proceed through different mechanisms depending on the reaction conditions. researchgate.net For instance, in the presence of a Lewis acid like boron trifluoride, a concerted mechanism where the bond breaking in the epoxide is coupled to fluorine transfer has been proposed, leading to the formation of fluorohydrins with retention of configuration. researchgate.net

Prediction of Nucleophilic Attack Sites and Transition States

The prediction of nucleophilic attack sites is a key aspect of understanding the reactivity of this compound. The molecule presents two primary electrophilic sites: the carbon atoms of the epoxide ring and the sulfur atom of the sulfonyl fluoride group.

Computational studies on fullerene epoxides have shown that Lewis acid-assisted nucleophilic substitution reactions proceed via a front-side attack of the nucleophile on the carbocation generated by the C-O bond cleavage of the epoxy ring. mdpi.com In the context of this compound, DFT calculations can predict the regioselectivity of the epoxide opening. nih.gov Under basic or neutral conditions, nucleophilic attack is generally favored at the least sterically hindered carbon of the epoxide. researchgate.net Conversely, under acidic conditions, the attack is more likely to occur at the carbon atom that can better stabilize a positive charge, which in this case would be the benzylic carbon. researchgate.net

The sulfonyl fluoride moiety is a well-known electrophile that can react with various nucleophiles. enamine.netsigmaaldrich.com Theoretical studies can model the transition states for the sulfur(VI) fluoride exchange (SuFEx) reaction, providing insights into the activation barriers and the influence of different nucleophiles.

| Parameter | Value | Method | Reference |

| Epoxide Ring Opening Barrier (BF3 catalyzed) | Varies with substrate | DFT (PBE/6-31G(d)) | researchgate.net |

| SO2 Insertion Barrier (Bi(III) catalysis) | ~17.5 kcal/mol (for NO2) | DFT | researchgate.netnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

MD simulations of sulfonyl fluoride-containing molecules when docked into the active sites of enzymes like α-glucosidase and α-amylase have been used to complement experimental results, providing insights into the binding energies and interaction profiles. researchgate.net These simulations can reveal the dynamic behavior of the ligand within the binding pocket and the stability of key interactions over time.

In Silico Design of Analogues and Modified Reactivity Profiles

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology and drug discovery for its ability to form covalent bonds with nucleophilic residues in proteins. nih.govnih.govacs.orglifechemicals.comresearchgate.net In silico methods are pivotal in the design of analogues of this compound as covalent inhibitors.

By modifying the substituents on the benzene (B151609) ring, it is possible to tune the reactivity of both the sulfonyl fluoride and the epoxide. For example, electron-withdrawing groups would be expected to increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups might increase the nucleophilicity of the epoxide oxygen, affecting its activation by Lewis acids.

Computational screening of libraries of sulfonyl fluorides has been successfully used to identify covalent inhibitors for enzymes such as human neutrophil elastase. nih.gov Similar in silico approaches could be applied to design analogues of this compound with modified reactivity profiles, targeting specific amino acid residues in a protein of interest. The design process would involve docking studies to predict binding poses and quantum mechanics/molecular mechanics (QM/MM) calculations to model the covalent bond formation.

| Compound | Target | Design Strategy | Reference |

| Benzamide-sulfonyl fluoride | XIAP BIR3 domain | Lysine-covalent targeting | acs.org |

| Benzene-1,2-disulfonyl fluoride | Human neutrophil elastase | Agnostic screening of SuFExable compounds | nih.gov |

| (Chlorosulfonyl)benzenesulfonyl fluorides | Trypsin | Covalent fragment library design | nih.gov |

Future Perspectives and Research Challenges

Development of Highly Selective and Tuneable Reactivity

A primary challenge and a significant area of future research is the development of methodologies to control the chemoselectivity of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (B91410). The compound features two distinct electrophilic sites: the epoxide ring, susceptible to ring-opening by nucleophiles, and the sulfonyl fluoride group, which can react with nucleophilic amino acid residues through SuFEx chemistry. rsc.orgnih.gov Achieving selective and tunable reactivity is crucial for its application as a precise chemical tool.

Future work will likely focus on:

Orthogonal Reactivity: Establishing reaction conditions (e.g., choice of catalyst, solvent, temperature) that allow for the selective targeting of one electrophilic site while leaving the other intact. For instance, certain conditions might favor the Michael addition-type reaction with the epoxide, while others facilitate the SuFEx reaction at the sulfur center. nih.gov

Kinetic Profiling: In-depth kinetic studies are needed to understand the relative reaction rates of the epoxide and sulfonyl fluoride moieties with a diverse panel of biological nucleophiles (e.g., thiols, amines, phenols).

Modulating Reactivity: Research into modifying the electronic properties of the benzene (B151609) ring could tune the reactivity of both the epoxide and the sulfonyl fluoride groups. Electron-withdrawing groups, for example, could enhance the reactivity of the sulfonyl fluoride. nih.gov

The ability to selectively address either the epoxide or the sulfonyl fluoride group would enable the stepwise construction of complex molecules and bioconjugates, making it a valuable bis-electrophilic scaffold. nih.gov

| Reactive Site | Potential Nucleophiles | Controlling Factors for Selectivity | Potential Outcome |

|---|---|---|---|

| Epoxide Ring | Thiols (e.g., Cysteine), Amines (e.g., Lysine), Hydroxides | Lewis/Brønsted acid catalysis, pH control, specific enzyme catalysis. ucla.edunih.gov | Formation of β-hydroxy thioethers, amines, or alcohols. |

| Sulfonyl Fluoride | Phenols (e.g., Tyrosine), Amines (e.g., Lysine), Serine, Threonine, Histidine. rsc.orgenamine.net | Base catalysis (e.g., DBU, DIPEA), use of silylated nucleophiles, bifluoride salts. chemrxiv.orgnih.gov | Formation of stable sulfonate esters or sulfonamides. |

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While the synthesis of bifunctional molecules like 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride can be achieved through classical methods, future research will prioritize the development of more efficient, scalable, and sustainable synthetic pathways. Current methods for creating sulfonyl fluorides often have limitations, and there is a high demand for new approaches. researchgate.net

Key areas for future synthetic exploration include:

Flow Chemistry: Implementing modular flow platforms for the synthesis could enhance safety and efficiency, particularly if using potentially hazardous reagents like sulfuryl fluoride (SO₂F₂). uva.nl Flow systems allow for precise control over reaction parameters and can facilitate multi-step sequences in a continuous fashion. uva.nl

Catalyst-Free Methods: Developing synthetic protocols that avoid the use of transition metal catalysts is a key goal for sustainable chemistry. Visible-light-mediated hydrosulfonylation of alkenes and alkynes presents a promising catalyst-free approach. researchgate.net

Novel Starting Materials: Research into the use of abundant and readily available starting materials, such as aliphatic carboxylic acids or sulfonamides, could provide more economical and sustainable routes to sulfonyl fluoride synthesis. mdpi.comrsc.org

Late-Stage Functionalization: Methods that allow for the introduction of the epoxide or sulfonyl fluoride group at a late stage in a synthetic sequence are highly desirable. This approach is particularly valuable for the synthesis of complex molecules and for creating libraries of analogues. mdpi.com

| Synthetic Strategy | Key Advantages | Relevant Starting Materials | Reference |

|---|---|---|---|

| Modular Flow Synthesis | Enhanced safety, scalability, precise control, reduced reaction times. | Amines, Alcohols + SO₂F₂ gas | uva.nl |

| Pd-Catalyzed Fluorosulfonylation | Applicable to late-stage functionalization of complex molecules. | Aryl Iodides, Aryl Bromides | mdpi.com |

| From Grignard Reagents | Direct synthesis from readily available organometallic reagents. | Aryl/Alkyl Grignard Reagents + SO₂F₂ | mdpi.comresearchgate.net |

| Reductive Decarboxylative Fluorosulfonylation | Utilizes abundant carboxylic acids as starting materials. | Aliphatic Carboxylic Acid NHPI Esters | rsc.org |

| From Sulfonamides | Direct conversion using pyrylium (B1242799) salt activation. | Sulfonamides | mdpi.com |

Expansion of Applications in Emerging Chemical Biology Research Areas

Sulfonyl fluorides have become increasingly popular tools in chemical biology due to their unique reactivity profile, targeting a broader range of amino acid residues than traditional covalent warheads. rsc.orgenamine.net The dual-functionality of this compound opens up possibilities for novel applications in this field.

Future research could explore its use as:

Bifunctional Probes: The compound could be used to probe protein-protein interactions. One functional group could be designed to bind to a specific target protein, while the other remains available to react with a nearby interacting partner, thus capturing and identifying protein complexes.

Activity-Based Protein Profiling (ABPP): It could serve as a scaffold for designing novel activity-based probes. For example, the epoxide could be tailored to react with the active site of a specific enzyme class, while the sulfonyl fluoride acts as a secondary reactive group for broader profiling.

Targeted Covalent Inhibitors: The dual electrophilic nature allows for the development of inhibitors that can form two covalent bonds with a target protein, potentially leading to enhanced potency, selectivity, and prolonged duration of action. rsc.org

Biomolecule Labeling: Beyond proteins, sulfonyl exchange chemistry has shown utility in labeling RNA and carbohydrates, opening avenues for developing probes to study these important biomolecules. rsc.org

Integration with Advanced Analytical Techniques for Mechanistic Insights

A deep understanding of the reaction mechanisms of this compound with various nucleophiles is essential for controlling its reactivity. Integrating advanced analytical techniques will be crucial for gaining these mechanistic insights. rsc.org

Promising analytical approaches include:

In Situ Spectroscopy: Techniques like in situ ¹⁹F NMR can be used to monitor the kinetics of reactions involving the sulfonyl fluoride group and the epoxide ring-opening, providing real-time data on reaction progress and intermediate formation. ucla.edunih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as electron-activated dissociation (EAD) and ultraviolet photodissociation (UVPD), can provide detailed structural information on reaction products and bioconjugates, helping to pinpoint the exact site of modification on a protein or other biomolecule. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation barriers, and analyze transition state geometries. nih.govhmc.edu These theoretical insights can complement experimental data and help rationalize observed selectivity. hmc.edu

| Analytical Technique | Type of Mechanistic Insight Provided | Reference |

|---|---|---|

| In Situ ¹⁹F NMR Spectroscopy | Real-time kinetic analysis of reactions involving the S-F bond. | ucla.edunih.gov |

| High-Resolution Mass Spectrometry (EAD, UVPD) | Precise identification of reaction products and sites of bioconjugation. | nih.gov |

| Kinetic Studies & Hammett Analysis | Determination of reaction order, rate-limiting steps, and electronic effects. | ucla.edursc.org |

| Computational Modeling (DFT) | Calculation of activation energies and analysis of transition state structures. | nih.govhmc.edu |

Opportunities for Modular Synthesis and Library Generation

The structure of this compound is ideally suited for modular synthesis and the generation of chemical libraries for drug discovery and chemical biology. chemrxiv.org The concept of using small, highly reactive modules for click chemistry is perfectly embodied by this compound. nih.gov

Future opportunities in this area include:

Diversity-Oriented Synthesis: Using the bifunctional core, large libraries of compounds can be generated by reacting each electrophilic site sequentially with different sets of nucleophiles. This would allow for a systematic exploration of chemical space around the central scaffold.

Fragment-Based Drug Discovery (FBDD): The compound can be used to link different molecular fragments. For example, one fragment could be attached via the epoxide, and a second fragment library could be screened for binding to a target, with subsequent covalent linkage via the sulfonyl fluoride.

SuFEx Click Chemistry Hub: The sulfonyl fluoride group serves as a reliable SuFEx hub, enabling its connection to a wide range of building blocks, including phenols, amines, and alcohols, to rapidly assemble diverse molecular architectures. nih.govnih.govresearchgate.net

This modular approach facilitates the rapid generation of hyperdiverse chemical libraries, which are invaluable tools for screening and identifying new bioactive compounds. chemrxiv.org

Q & A

Q. What are the key structural features of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride, and how do they influence its reactivity?

The compound combines two highly reactive groups:

- Sulfonyl fluoride (-SO₂F) : Acts as an electrophile, participating in nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. Its stability in aqueous conditions makes it suitable for bioconjugation .

- Epoxide (Oxiran-2-yl) : A strained three-membered ring that undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) or acids, enabling crosslinking or polymerization .

Methodological Insight : To study reactivity, use kinetic assays (e.g., monitoring reaction rates via HPLC or NMR) under varying pH and solvent conditions. For example, track epoxide ring-opening in the presence of sodium thiosulfate .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

Sulfonyl Fluoride Introduction : Reacting a benzene derivative (e.g., 4-bromobenzene) with sulfuryl chloride (SO₂Cl₂), followed by fluorination using KF or TBAF .

Epoxidation : Treating a vinylbenzene precursor with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to form the epoxide .

Optimization Tip : Use continuous flow reactors for precise temperature control and reduced side reactions during sulfonation .

Advanced Research Questions

Q. How does the sulfonyl fluoride group contribute to covalent enzyme inhibition?

The sulfonyl fluoride group covalently binds to nucleophilic residues (e.g., serine, lysine) in enzyme active sites, forming stable adducts. This mechanism is critical in designing irreversible inhibitors for kinases or proteases .

Q. Experimental Design :

Q. How can researchers design experiments to study covalent binding kinetics of this compound with target proteins?

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics under physiological conditions.

Mass Spectrometry (MS) : Identify modified residues after proteolytic digestion .

Competitive Assays : Co-incubate with a reversible inhibitor to assess binding specificity .

Q. How should contradictions in biological activity data across studies be addressed?

Common sources of discrepancy include:

- Purity Variability : Use LC-MS to verify compound integrity (>95% purity).

- Assay Conditions : Standardize buffer pH, temperature, and reducing agents (e.g., DTT may quench epoxide reactivity) .

- Orthogonal Validation : Confirm enzyme inhibition via both enzymatic activity assays and cellular thermal shift assays (CETSA) .

Q. What analytical techniques are critical for monitoring its stability and degradation products?

- NMR Spectroscopy : Track structural changes (e.g., epoxide ring hydrolysis) in deuterated solvents.

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts (e.g., diols from epoxide hydrolysis) .

- Stability Studies : Incubate the compound in PBS or serum at 37°C and sample at intervals .

Q. What strategies optimize solubility for in vitro assays without compromising reactivity?

- Co-Solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility.

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) distal to reactive sites .

- Surfactants : Employ Tween-80 for cell-based assays to prevent aggregation .

Q. How can target specificity be evaluated in enzyme inhibition studies?

Selectivity Screening : Test against a panel of related enzymes (e.g., kinase family members) .

Mutagenesis : Replace putative nucleophilic residues (e.g., Ser → Ala) to confirm binding sites.

Cellular Profiling : Use CRISPR-Cas9 knockouts to assess phenotypic specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.